Smad2/3-IN-2

Beschreibung

Smad2/3-IN-2 is a small-molecule inhibitor targeting the phosphorylation and activation of Smad2 and Smad3, key mediators of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway regulates diverse cellular processes, including fibrosis, immune response, and wound healing . Smad2/3-IN-2 operates by competitively binding to the Smad2/3 complex, preventing its interaction with TGF-β receptors and subsequent nuclear translocation . Its dual inhibition of both Smad2 and Smad3 distinguishes it from selective inhibitors, making it a versatile tool for studying TGF-β-driven pathologies such as fibrosis and autoimmune diseases .

Eigenschaften

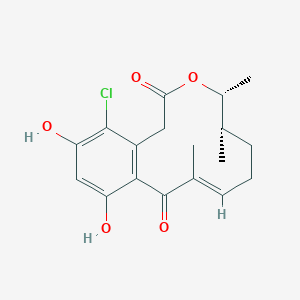

Molekularformel |

C18H21ClO5 |

|---|---|

Molekulargewicht |

352.8 g/mol |

IUPAC-Name |

(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C18H21ClO5/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20/h6,8-9,11,20-21H,4-5,7H2,1-3H3/b10-6+/t9-,11+/m0/s1 |

InChI-Schlüssel |

SQFBFKKGAWCQAU-XHHWIUDKSA-N |

Isomerische SMILES |

C[C@H]1CC/C=C(/C(=O)C2=C(CC(=O)O[C@@H]1C)C(=C(C=C2O)O)Cl)\C |

Kanonische SMILES |

CC1CCC=C(C(=O)C2=C(CC(=O)OC1C)C(=C(C=C2O)O)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Smad2/3-IN-2 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind in der Regel proprietäre Informationen, die von den Entwicklern oder Herstellern der Verbindung gehalten werden. Allgemeine Synthesemethoden für ähnliche Inhibitoren umfassen häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Smad2/3-IN-2 würde wahrscheinlich großtechnische chemische Syntheseprozesse umfassen, bei denen automatisierte Reaktoren und Reinigungssysteme eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Methoden würden von den spezifischen Anforderungen der Produktionsanlage und dem Verwendungszweck der Verbindung abhängen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Smad2/3-IN-2 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die TGF-β- und IL-4-Signalwege zu untersuchen.

Biologie: In der Forschung zur Zelldifferenzierung, Proliferation und Apoptose eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Krankheiten wie Krebs und Fibrose.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf spezifische Signalwege abzielen

Wirkmechanismus

Smad2/3-IN-2 übt seine Wirkungen aus, indem es die Phosphorylierung und Aktivierung der Smad2/3- und STAT6-Proteine hemmt. Diese Hemmung stört die nachgeschalteten Signalwege, die durch TGF-β und IL-4 vermittelt werden, was zu veränderter Genexpression und zellulären Reaktionen führt. Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen, darunter die Rezeptoren und Kofaktoren, die an diesen Signalwegen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Smad2/3-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the TGF-β and IL-4 signaling pathways.

Biology: Employed in research on cell differentiation, proliferation, and apoptosis.

Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic agents targeting specific signaling pathways

Wirkmechanismus

Smad2/3-IN-2 exerts its effects by inhibiting the phosphorylation and activation of Smad2/3 and STAT6 proteins. This inhibition disrupts the downstream signaling pathways mediated by TGF-β and IL-4, leading to altered gene expression and cellular responses. The compound interacts with specific molecular targets, including the receptors and co-factors involved in these signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Smad2/3-IN-2 with structurally or functionally related compounds, focusing on target specificity, mechanistic differences, and functional outcomes.

Smad3-Specific Inhibitors

Smad3-specific inhibitors (e.g., SIS3) selectively block Smad3 phosphorylation without affecting Smad2. While this specificity reduces off-target effects, it limits utility in diseases where both Smad2 and Smad3 contribute to pathogenesis. For example, in Th17 cell differentiation, Smad3 competes with Smad2 for binding to RORγt, a transcription factor critical for Th17 development .

TGF-β Receptor Kinase Inhibitors (e.g., Galunisertib)

Galunisertib inhibits TGF-β receptor I kinase activity, blocking downstream Smad2/3 activation. Unlike Smad2/3-IN-2, which targets Smad proteins directly, Galunisertib affects all TGF-β-mediated pathways, including non-Smad signaling (e.g., MAPK). This broader mechanism increases the risk of off-target effects, such as impaired wound healing, as observed in Smad2-deficient models . Smad2/3-IN-2’s specificity for Smad proteins may thus provide a safer profile for long-term use in fibrosis or cancer .

UC-MSC-Conditioned Media (UC-MSC-CM)

UC-MSC-CM, a biological agent, reduces Smad2 phosphorylation via secreted factors like exosomes and microRNAs . While UC-MSC-CM shows anti-fibrotic effects comparable to Smad2/3-IN-2, its mechanism is less defined and harder to standardize. Smad2/3-IN-2 offers precise dose-dependent inhibition, whereas UC-MSC-CM’s efficacy varies with donor-specific factors .

Data Tables

Table 1: Comparative Analysis of Smad2/3-IN-2 and Similar Compounds

Research Findings and Contradictions

- Th17 Modulation : Smad2/3-IN-2 outperforms Smad3-specific inhibitors in suppressing Th17 differentiation due to its dual Smad2/3 blockade, which prevents compensatory Smad2-RORγt binding .

- Fibrosis vs. Wound Healing: While Smad2/3-IN-2 reduces fibrosis by inhibiting collagen synthesis, Smad2 deletion accelerates wound healing via enhanced keratinocyte migration . This suggests context-dependent effects, necessitating careful dosing in clinical settings.

- UC-MSC-CM Synergy : Combining Smad2/3-IN-2 with UC-MSC-CM may enhance anti-fibrotic outcomes by targeting both Smad2 phosphorylation and TGF-β2/SMAD2 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.